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Compound of Interest

Compound Name: Bromo-PEG3-phosphonic acid
Cat. No.: B606394
Get Quote
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Introduction & Strategic Analysis

Bromo-PEG3-phosphonic acid is a specialized amphiphilic linker designed to bridge
biological ligands (via the bromide electrophile) to inorganic surfaces or bone matrices (via the
phosphonic acid anchor). Its polyethylene glycol (PEG) core confers solubility and reduces
non-specific binding, while the phosphonate group provides robust chelation to metal oxides
(TiO2, Fes0a) and hydroxyapatite.

Structural Definition

To ensure reproducibility, we define the target structure based on the "PEG3" nomenclature,
which typically denotes three ethylene oxide units, plus an alkyl spacer for the phosphonate.

e Chemical Formula:
¢ Molecular Weight (Acid): ~321.1 Da

¢ Molecular Weight (Diethyl Ester precursor): ~377.2 Da

Synthetic Strategy: The Arbuzov-TMSBr Route
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Direct phosphorylation of PEG alcohols is inefficient for generating C-P bonds. Therefore, we
utilize the Michaelis-Arbuzov reaction on a dibromide precursor, followed by a mild McKenna
hydrolysis.

o Step 1 (C-P Bond Formation): Reaction of a homobifunctional PEG dibromide with triethyl
phosphite. Critical Control: Stoichiometry must be managed to prevent the formation of the
bis-phosphonate byproduct.

o Step 2 (Deprotection): Hydrolysis of the ethyl esters using Bromotrimethylsilane (TMSBT).
Why TMSBr? Acidic hydrolysis (HCI reflux) is too harsh for the ether backbone; TMSBr
operates gently at room temperature.

Retrosynthetic Analysis & Workflow

The following diagram outlines the logical flow from starting materials to the purified final
product.
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Figure 1: Retrosynthetic pathway for Bromo-PEG3-phosphonic acid.

Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (11-bromo-3,6,9-
trioxaundecyl)phosphonate

Objective: Install the phosphonate group while retaining the terminal bromide.
Reagents:

e Reactant A: 1,11-Dibromo-3,6,9-trioxaundecane (PEG3-dibromide) [Excess: 3.0
equivalents].

o Reactant B: Triethyl phosphite (
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) [1.0 equivalent].

e Solvent: None (Neat reaction) or Toluene (if volume is required).

Protocol:

Setup: Equip a 2-neck round bottom flask with a magnetic stir bar and a short-path
distillation head (to remove the ethyl bromide byproduct).

o Addition: Charge the flask with PEG3-dibromide (3 eq). Heat to 100°C under Argon.
» Reaction: Add Triethyl phosphite (1 eq) dropwise over 1 hour.
e Reflux: Increase temperature to 130-140°C. Stir for 4-12 hours.

o Observation: Ethyl bromide (EtBr, bp 38°C) will distill off.

e Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1][2] The starting dibromide is
non-polar; the mono-phosphonate is more polar.

o Workup:
o Remove excess triethyl phosphite under high vacuum.

o Purification (Crucial): The crude contains unreacted dibromide (excess), the desired
mono-phosphonate, and trace bis-phosphonate.

o Load onto a Silica Gel column.[1][3]
o Elute dibromide with Hexane/EtOAc (8:2).
o Elute product with 100% EtOAc to 5% MeOH/DCM.

Yield Expectation: 60-75% (based on phosphite).

Step 2: Hydrolysis to Phosphonic Acid (McKenna
Method)

Objective: Cleave ethyl esters without affecting the PEG chain or terminal bromide.
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Reagents:

Substrate: Diethyl phosphonate ester (from Step 1).

Reagent: Bromotrimethylsilane (TMSBr) [4.0 equivalents].

Solvent: Anhydrous Dichloromethane (DCM).[1]

Quench: Methanol (MeOH).[1]
Protocol:

o Dissolution: Dissolve the diethyl ester in anhydrous DCM (0.1 M concentration) under inert
atmosphere (

or Ar).

« Silylation: Cool to 0°C. Add TMSBr dropwise.
e Reaction: Warm to Room Temperature (RT) and stir for 12—24 hours.
o Mechanism:[4][5][6] TMSBr converts P-OEt to P-O-TMS + EtBr.
e Quench: Evaporate volatiles (DCM and excess TMSBr) in vacuo.
o Note: Do not expose the intermediate silyl ester to air moisture yet.
o Methanolysis: Redissolve the residue in Methanol (MeOH). Stir for 1 hour at RT.

o Mechanism:[4][5][6] P-O-TMS + MeOH - P-OH + TMS-OMe.

Isolation: Concentrate in vacuo to obtain the crude phosphonic acid as a viscous oil.

Purification Strategy

Phosphonic acids are highly polar and difficult to separate on normal phase silica. Reverse
Phase (RP) HPLC is required.[7]

Purification Workflow
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Figure 2: Purification workflow for the final acid.

HPLC Conditions

e Column: C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 pm, 100 A.

* Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

* Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

o Gradient: 5% B to 60% B over 30 minutes.

o Detection:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

o Why? The PEG backbone has negligible UV absorbance.[8] Standard UV (210 nm) is
noisy and unreliable for this molecule.
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Characterization & Quality Control

A self-validating system requires confirming three attributes: Identity, Purity, and Functionality.

Attribute Method

Expected Result

P-C Bond Formation 31p NMR

Esters: ~30-32 ppm
(singlet).Acids: ~20-28 ppm
(singlet). Significant shift
confirms hydrolysis.[3]

Structure Integrity 1H NMR

P-CHz: Multiplet ~2.0 ppm
(distinct coupling to P).PEG
Backbone: Strong peak ~3.6
ppm.CHz-Br: Triplet ~3.45

ppm.

Mass ldentity LC-MS (ESI)

[M-H]~ mode is preferred for
phosphonic acids. Look for m/z

~321 (monoisotopic).

Purity HPLC-ELSD

Single peak >95% area.

Expert Insight: The 3P NMR Shift

The shift from the diethyl ester to the free acid is the most reliable indicator of reaction

completion. In

or

, the phosphonic acid phosphorus typically resonates upfield relative to its ester. If peaks

remain at ~32 ppm, hydrolysis is incomplete.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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